molecular formula C6H10N4O2 B2593104 Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate CAS No. 1340060-06-1

Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate

Cat. No.: B2593104
CAS No.: 1340060-06-1
M. Wt: 170.172
InChI Key: VBEJVMPNXSEATK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is a triazole-based compound characterized by an ethyl acetate backbone linked to a 5-amino-substituted 1,2,4-triazole ring. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the amino group and ester functionality, which enhance solubility and reactivity. The compound has been explored as a key intermediate in synthesizing bioactive molecules, particularly antiviral and kinase-inhibiting agents. Its derivatives have demonstrated activity against herpes simplex virus-1 (HSV-1) and kinases like EGFR and BRAF V600E, making it a scaffold of interest in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-10-6(7)8-4-9-10/h4H,2-3H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEJVMPNXSEATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340060-06-1
Record name ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate can be synthesized through a reaction between 1,2,4-triazole and ethyl chloroacetate . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Condensation Reactions: The ester group can participate in condensation reactions with various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate can be synthesized through various pathways involving the reaction of triazole derivatives with ethyl acetate. The synthesis often employs methodologies that enhance yield and purity, such as solvent-free conditions or one-pot reactions. Characterization techniques like NMR and IR spectroscopy are typically used to confirm the structure of the synthesized compounds .

Medicinal Applications

Antimicrobial Activity : Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance, derivatives of triazole have shown potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds displaying effectiveness comparable to established antibiotics .

Antiviral Properties : The compound has also been investigated for antiviral activity. Studies suggest that triazole derivatives can inhibit viral replication in vitro, making them potential candidates for antiviral drug development. Specific derivatives have demonstrated effectiveness against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV) .

Anticancer Potential : this compound has been explored for its anticancer properties. Certain triazole derivatives have shown promise in inhibiting tumor growth in xenograft models. The mechanism often involves targeting specific kinases associated with cancer cell proliferation .

Agricultural Applications

Pesticide Development : The unique structure of this compound lends itself to applications in agrochemicals. Its derivatives have been investigated as potential pesticides due to their biological activity against phytopathogenic bacteria and fungi. These compounds can serve as effective agents in crop protection strategies .

Case Studies and Research Findings

Study Focus Findings
Hassan et al. (2020)Antibacterial ActivityIdentified broad-spectrum activity against multiple bacterial strains with MIC values comparable to standard antibiotics .
Zhan et al. (2020)Anticancer ActivityDemonstrated significant tumor growth inhibition in xenograft models using triazole derivatives with IC50 values indicating potent activity .
Egile et al. (2020)Antiviral PropertiesShowed promising results in inhibiting HSV replication in vitro with specific derivatives exhibiting high efficacy .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-((5-Amino-1H-1,2,4-Triazol-3-yl)Thio)Acetate

  • Structural Feature: Replaces the amino group with a thioether linkage.
  • Biological Activity : Synthesized by Goma’a et al., this derivative showed 50% inhibition of HSV-1 plaques at 80 μM in Vero cells. Docking studies revealed interactions with HSV-1 thymidine kinase, suggesting a mechanism involving viral DNA synthesis disruption .

Ethyl 2-(5-Methyl-1H-Tetrazol-1-yl)Acetate

  • Structural Feature: Substitutes the triazole ring with a tetrazole ring and replaces the amino group with a methyl group.
  • Biological Activity: Tetrazole derivatives are known for metabolic stability but lack direct antiviral data in the evidence. Structural rigidity from the tetrazole ring could influence binding to targets like kinases or proteases .

Ethyl 2-(2-Amino-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-yl)Acetate

  • Structural Feature : Fuses a pyrimidine ring to the triazole, introducing a planar, aromatic system.
  • Biological Activity : Reported as an antiviral agent, with hydrogen-bonding interactions stabilizing its interaction with viral enzymes. The extended π-system may enhance DNA intercalation or enzyme binding .

Kinase Inhibition Profiles

  • Ethyl 2-(5-Amino-1H-1,2,4-Triazol-1-yl)Acetate Derivatives: Inhibit EGFR and BRAF V600E kinases in the low μM range, critical for anticancer applications .
  • Thioether Analogues: Limited kinase data, but sulfur’s electron-withdrawing effects might reduce binding affinity compared to amino-substituted derivatives.

Antiviral Potency

  • Lead Compound (this compound Derivative): 50% HSV-1 plaque reduction at 80 μM .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Feature Biological Activity Potency (IC₅₀/EC₅₀) Reference
This compound 5-Amino-triazole, ester linkage Kinase inhibition (EGFR, BRAF), antiviral Low μM range
Ethyl 2-((5-Amino-1H-1,2,4-Triazol-3-yl)Thio)Acetate Thioether linkage HSV-1 inhibition 80 μM (EC₅₀)
Ethyl 2-(5-Methyl-1H-Tetrazol-1-yl)Acetate Tetrazole ring, methyl substituent Not reported (metabolic stability expected) N/A
Ethyl 2-(2-Amino-5-Methyl-Triazolo[1,5-a]Pyrimidin-7-yl)Acetate Fused pyrimidine-triazole system Antiviral (mechanism undisclosed) N/A

Critical Analysis of Research Findings

  • Amino Group Significance: The 5-amino group in this compound is pivotal for hydrogen bonding with kinase active sites, as evidenced by docking studies. Its absence in tetrazole or thioether analogues reduces target engagement .
  • Synthesis Challenges : The discontinuation of commercial supplies (e.g., CymitQuimica) highlights synthetic hurdles, possibly due to unstable intermediates or purification difficulties .
  • Contradictions: While Goma’a et al. synthesized both amino and thioether derivatives, their activities were conflated in some sources; clarified here as distinct compounds .

Biological Activity

Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing from diverse research findings.

Structural Overview

This compound has the molecular formula C6H10N4O2C_6H_{10}N_4O_2 and features a triazole ring that is critical for its biological activity. Its structure can be represented as follows:

SMILES CCOC O CN1C NC N1 N\text{SMILES CCOC O CN1C NC N1 N}

This structural configuration allows for interactions with various biological targets, enhancing its pharmacological profile.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with ethyl acetate under controlled conditions. Various methods have been explored to optimize yield and purity:

Method Yield Conditions
Conventional heating70%Reflux in ethanol
Microwave-assisted85%Under microwave irradiation
Solvent-free conditions75%Room temperature

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits moderate to high activity against Gram-positive and Gram-negative bacteria:

Microorganism Activity
Staphylococcus aureusModerate
Escherichia coliHigh
Enterococcus faecalisModerate
Bacillus cereusHigh

The compound's mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of nucleic acid metabolism.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in animal models. In a study involving adult male albino rats, the compound was administered at varying doses to assess its impact on inflammation markers:

Dose (mg/kg) Inflammation Reduction (%)
5025%
10045%
20060%

The results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Studies

A notable study published in Der Pharma Chemica highlighted the synthesis and biological evaluation of various derivatives of triazole compounds. Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate was included in this evaluation and showed promising results in both antimicrobial and anti-inflammatory assays .

Another investigation focused on the tautomeric behavior of triazole derivatives using NMR spectroscopy. The study confirmed that ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate exists predominantly in its keto form under physiological conditions, which may influence its biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl bromoacetate reacts with 5-amino-1H-1,2,4-triazole under reflux in ethanol, often with a base (e.g., NaH or NaOEt) to deprotonate the triazole nitrogen . Continuous-flow processes can improve sustainability, as demonstrated in a second-generation synthesis achieving 52% yield under DMSO-mediated conditions . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Recrystallization from ethanol or ethyl acetate is standard for purification .

Q. How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

  • Methodology :

  • LC-MS : Retention time (e.g., 0.71 min) and [M+H]+ peaks (e.g., m/z 327.01) confirm molecular weight .
  • NMR : Key signals include the ethyl ester triplet (δ ~1.2–1.3 ppm for CH3, δ ~4.1–4.3 ppm for CH2) and the triazole NH2 resonance (δ ~5.5–6.0 ppm) .
  • IR : Stretching bands for ester C=O (~1740 cm⁻¹) and triazole C-N (~1500 cm⁻¹) confirm functional groups .

Q. What are the critical steps in resolving hydrogen atom positions in its X-ray crystal structure?

  • Methodology : Hydrogen atoms bonded to carbon are placed geometrically (riding model), while amino hydrogens are located via difference Fourier maps and refined with distance restraints (e.g., N–H = 0.88±0.01 Å). SHELXL refinement protocols, including anisotropic displacement parameters for non-H atoms, ensure accuracy .

Advanced Research Questions

Q. How can structural contradictions between crystallographic data and computational models be resolved?

  • Methodology : Discrepancies (e.g., planarity of triazole rings or dihedral angles) require cross-validation:

  • X-ray refinement : Use high-resolution data (<1.0 Å) and tools like WinGX/ORTEP to visualize electron density .
  • DFT calculations : Compare optimized geometries (e.g., Gaussian09) with experimental data. For example, the fused-ring system in related triazolo-pyrimidines shows a 111.33° dihedral angle in crystals vs. ~110° in simulations .

Q. What strategies improve synthetic yields in multi-step routes involving this compound?

  • Methodology :

  • Stepwise monitoring : Use TLC or inline LC-MS to identify intermediates and byproducts .
  • Solvent selection : Polar aprotic solvents (DMSO) enhance nucleophilicity in coupling steps, while ethanol minimizes side reactions during cyclization .
  • Catalysis : Transition metals (e.g., CuI) or organocatalysts can accelerate triazole-ester bond formation .

Q. How can hydrogen-bonding networks in crystals inform molecular interactions in drug design?

  • Methodology : Analyze packing motifs (e.g., ribbons along the a-axis via N–H⋯N bonds) to predict solubility or stability. For example, intermolecular H-bonds in triazole derivatives correlate with enhanced bioavailability in antifungal agents .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • Docking studies : AutoDock Vina models interactions with biological targets (e.g., fungal CYP51 enzymes) .
  • MD simulations : GROMACS assesses ester hydrolysis susceptibility in aqueous environments .

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